An In-depth Technical Guide to 4-(Phenylsulfonyl)morpholine
An In-depth Technical Guide to 4-(Phenylsulfonyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Phenylsulfonyl)morpholine is an organic compound belonging to the sulfonamide class, featuring a morpholine ring attached to a phenylsulfonyl group.[1][2] Its unique structural characteristics have garnered significant interest in medicinal chemistry and organic synthesis.[1] This molecule serves as a versatile building block for more complex structures and has been investigated for a range of biological activities, making it a compound of interest in drug discovery and development.[1]
Chemical and Physical Properties
The fundamental physicochemical properties of 4-(Phenylsulfonyl)morpholine are summarized in the table below, providing a quantitative overview of its key characteristics.
| Property | Value | Source |
| CAS Number | 5033-21-6 | [1][3][4] |
| IUPAC Name | 4-(benzenesulfonyl)morpholine | [1] |
| Molecular Formula | C₁₀H₁₃NO₃S | [1][3] |
| Molecular Weight | 227.28 g/mol | [1][3] |
| Solubility | Poorly soluble in water; soluble in organic solvents and polar aprotic media. | [1] |
| Octanol-Water Partition Coefficient (LogP) | 1.07 | [1] |
Synthesis and Manufacturing
The primary and most widely used method for synthesizing 4-(Phenylsulfonyl)morpholine is the sulfonylation of morpholine.[1]
General Reaction Scheme
This reaction involves the nucleophilic substitution of morpholine on phenylsulfonyl chloride, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is generally conducted under mild conditions.[1]
Caption: General reaction scheme for the synthesis of 4-(Phenylsulfonyl)morpholine.
Experimental Protocol: Laboratory Scale Synthesis
While specific laboratory-scale protocols can vary, a general procedure based on the sulfonylation reaction is as follows:
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Dissolution of Reactants : Morpholine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a reaction vessel.
-
Addition of Base : A base, typically triethylamine, is added to the solution to act as an acid scavenger.
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Addition of Sulfonylating Agent : Phenylsulfonyl chloride, dissolved in the same solvent, is added dropwise to the morpholine solution, usually at a controlled temperature (e.g., 0 °C to room temperature) to manage the exothermic reaction.
-
Reaction Monitoring : The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup and Purification : Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 10% HCl) to remove excess base and morpholine.[5] The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure 4-(Phenylsulfonyl)morpholine.
Industrial Scale Synthesis
For larger-scale production, continuous flow reactors are increasingly employed.[1] This technology offers advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and potentially higher yields and purity.[1]
Chemical Reactivity
4-(Phenylsulfonyl)morpholine can undergo several chemical transformations:
-
Oxidation : The phenylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide.[1]
-
Reduction : The compound can be reduced to yield sulfoxide derivatives with reducing agents such as sodium borohydride.[1]
-
Substitution : The morpholine ring can participate in nucleophilic substitution reactions under basic conditions, allowing for the introduction of various functional groups.[1]
Biological Activity and Applications in Drug Development
4-(Phenylsulfonyl)morpholine has demonstrated a range of biological activities, making it a valuable scaffold in drug discovery.
Anticancer Potential
This compound has been investigated for its potential therapeutic effects against cancer.[1] Research suggests it may be a promising candidate for treating conditions like triple-negative breast cancer (TNBC).[1][5]
A study focused on novel derivatives of 4-(phenylsulfonyl)morpholine identified a lead compound, GL24, which exhibited a potent inhibitory effect on the growth of TNBC cells (MDA-MB-231) with a half-maximal inhibitory concentration (IC₅₀) of 0.90 µM.[6] Transcriptomic analysis revealed that GL24 induces multiple endoplasmic reticulum (ER) stress-dependent tumor-suppressive signals.[6] These pathways ultimately lead to cell-cycle arrest and apoptosis.[6]
Caption: Proposed mechanism of action for a 4-(phenylsulfonyl)morpholine derivative in TNBC.
Modulation of Antibiotic Activity
4-(Phenylsulfonyl)morpholine has been shown to modulate the activity of certain antibiotics against multidrug-resistant bacteria.[2] While it does not possess significant intrinsic antimicrobial activity (MIC ≥1024 μg/mL), it can enhance the efficacy of aminoglycosides like amikacin and gentamicin against Gram-negative strains.[2] For instance, in combination with amikacin, it reduced the MIC against a resistant Pseudomonas aeruginosa strain from 312.5 to 39.06 μg/mL.[2] This suggests its potential as an adjuvant in antibiotic therapy to combat bacterial resistance.[2]
Enzyme Inhibition
Studies have indicated that 4-(Phenylsulfonyl)morpholine can inhibit certain enzymes, such as tyrosinase and aldose reductase.[1] This inhibitory activity is crucial for understanding its pharmacological potential and exploring further therapeutic applications.[1]
Other Applications
Beyond its biological activities, 4-(Phenylsulfonyl)morpholine is utilized as:
-
A building block in organic synthesis for creating more complex molecules.[1]
-
An intermediate in the synthesis of specialty chemicals.[1]
Safety and Handling
Specific safety data for 4-(Phenylsulfonyl)morpholine is not extensively detailed in the provided search results. However, based on safety data for structurally related sulfonyl morpholine compounds, the following precautions are advised:
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[7][8][9]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[7][8] Avoid breathing dust and contact with skin and eyes.[7][8][9] Wash hands thoroughly after handling.[8]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8][9]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[7][8] If on skin, wash off with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[7][8]
Conclusion
4-(Phenylsulfonyl)morpholine is a compound with significant potential, bridging the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with its diverse biological activities, particularly in anticancer research and as an antibiotic modulator, makes it a valuable molecule for further investigation. As research continues, particularly into its derivatives and their mechanisms of action, 4-(Phenylsulfonyl)morpholine is poised to remain a relevant scaffold in the development of novel therapeutics.
References
- 1. Buy 4-(Phenylsulfonyl)morpholine | 5033-21-6 [smolecule.com]
- 2. Modulation of the antibiotic activity against multidrug resistant strains of 4-(phenylsulfonyl) morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.es [fishersci.es]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
